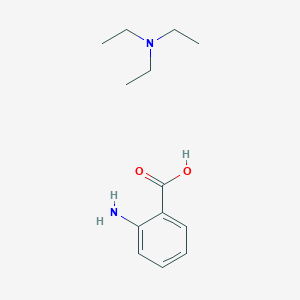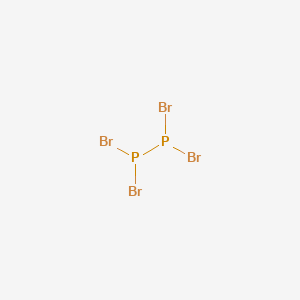
Tetrabromodiphosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrabromodiphosphane is a chemical compound that consists of phosphorus and bromine atoms. It is known for its unique properties and potential applications in various fields of science and industry. This compound is of particular interest due to its reactivity and the ability to form stable complexes with other elements.
準備方法
Synthetic Routes and Reaction Conditions
Tetrabromodiphosphane can be synthesized through various methods. One common approach involves the reaction of phosphorus trichloride with bromine in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product. Another method involves the direct bromination of diphosphane, where diphosphane is treated with bromine gas under specific conditions to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using high-purity reagents. The process may include steps such as purification, crystallization, and drying to obtain the compound in its pure form. Advanced techniques such as continuous flow reactors and automated systems are employed to enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
Tetrabromodiphosphane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: It can undergo substitution reactions where bromine atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield phosphorus oxybromides, while reduction may produce phosphine derivatives. Substitution reactions can result in a variety of organophosphorus compounds.
科学的研究の応用
Tetrabromodiphosphane has several applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of complex organophosphorus compounds.
Biology: It is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
作用機序
The mechanism of action of tetrabromodiphosphane involves its ability to interact with various molecular targets. It can form stable complexes with metals and other elements, which can influence its reactivity and properties. The pathways involved in its action include coordination chemistry and redox reactions, which play a crucial role in its applications and effects.
類似化合物との比較
Similar Compounds
Compounds similar to tetrabromodiphosphane include:
Tetrabromobisphenol A: A brominated flame retardant with similar bromine content.
Phosphorus tribromide: A brominated phosphorus compound with different reactivity.
Diphosphane derivatives: Compounds with similar phosphorus-phosphorus bonds but different substituents.
Uniqueness
This compound is unique due to its specific combination of phosphorus and bromine atoms, which gives it distinct reactivity and properties. Its ability to undergo various chemical reactions and form stable complexes makes it valuable in research and industrial applications.
特性
CAS番号 |
24856-99-3 |
|---|---|
分子式 |
Br4P2 |
分子量 |
381.56 g/mol |
IUPAC名 |
dibromo(dibromophosphanyl)phosphane |
InChI |
InChI=1S/Br4P2/c1-5(2)6(3)4 |
InChIキー |
IEXOECMGRMVDLG-UHFFFAOYSA-N |
正規SMILES |
P(P(Br)Br)(Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







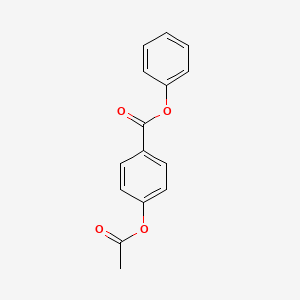
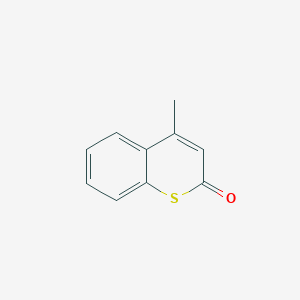
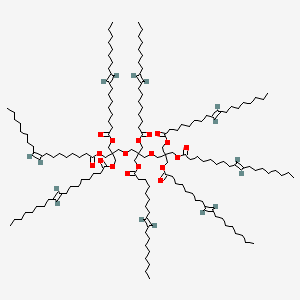
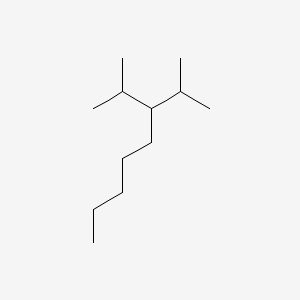
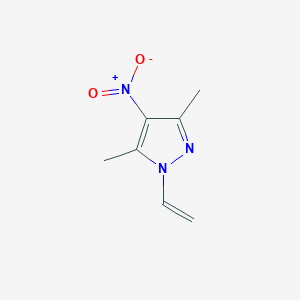
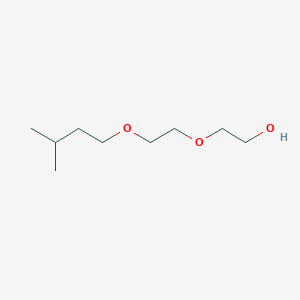
![1-Chloro-4-[(methanesulfinyl)methyl]benzene](/img/structure/B14708490.png)
